molecular formula C29H32N8O2S2 B2669745 8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 676157-62-3

8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Cat. No. B2669745
CAS RN: 676157-62-3
M. Wt: 588.75
InChI Key: QYBRMXOIXNNGHD-UHFFFAOYSA-N
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Description

The compound “8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C24H26N6O2 and a molecular weight of 430.5 . The compound is related to 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .


Chemical Reactions Analysis

This compound is related to 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is known to inhibit human carbonic anhydrase (hCA). The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 430.5 . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Mechanism of Action

The compound is likely to act as an inhibitor of human carbonic anhydrase (hCA), similar to its related compound 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide . The mechanism of action involves the formation of polar and hydrophobic interactions in the active site of the enzyme .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione with 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)ethylamine followed by reaction with 4-benzhydrylpiperazine.", "Starting Materials": [ "8-bromo-1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione", "2-(5-methyl-1,3,4-thiadiazol-2-ylthio)ethylamine", "4-benzhydrylpiperazine" ], "Reaction": [ "Step 1: 8-bromo-1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione is reacted with 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)ethylamine in the presence of a base such as potassium carbonate in DMF to yield 8-bromo-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione.", "Step 2: 8-bromo-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is then reacted with 4-benzhydrylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane to yield the final compound, 8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione." ] }

CAS RN

676157-62-3

Product Name

8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Molecular Formula

C29H32N8O2S2

Molecular Weight

588.75

IUPAC Name

8-(4-benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

InChI

InChI=1S/C29H32N8O2S2/c1-20-31-32-28(41-20)40-19-18-37-24-25(33(2)29(39)34(3)26(24)38)30-27(37)36-16-14-35(15-17-36)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,23H,14-19H2,1-3H3

InChI Key

QYBRMXOIXNNGHD-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)N(C3=O)C)C

solubility

not available

Origin of Product

United States

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